molecular formula C12H29ClNO3P B6310292 12-Phosphonododecylazanium;chloride CAS No. 2177270-88-9

12-Phosphonododecylazanium;chloride

Cat. No.: B6310292
CAS No.: 2177270-88-9
M. Wt: 301.79 g/mol
InChI Key: YCIHZAPKEFUYRI-UHFFFAOYSA-N
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Description

12-Aminododecylphosphonic acid hydrochloride salt is a compound with an empirical formula of C12H29ClNO3P and a molecular weight of 301.79 . It is a coupling agent that specifically reacts with carbonyl functions such as aldehydes or ketones to form an imine ligation .


Molecular Structure Analysis

The molecular structure of 12-Aminododecylphosphonic acid hydrochloride salt is represented by the empirical formula C12H29ClNO3P . The molecular weight of the compound is 301.79 .


Physical and Chemical Properties Analysis

12-Aminododecylphosphonic acid hydrochloride salt is a solid substance with a white color . It has a shelf life of 3 years under the recommended conditions . The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard .

Scientific Research Applications

Synthesis and Functionalization

  • 12-Aminododecylphosphonic acid hydrochloride salt plays a role in the synthesis of amino α-oxo phosphonic esters and has been used in the preparation of various hydrochlorides like diethyl glycylphosphonate, diethyl alanylphosphonate, and others (Arbuzov & Zolotova, 1964).
  • It is utilized in the production of phosphonic acid monolayer films for immobilizing bioactive molecules on titanium surfaces. These films are created through a simple dipping process, highlighting its potential in biomedical applications (Adden et al., 2006).

Role in Medicinal Chemistry

  • In medicinal chemistry, derivatives of 12-Aminododecylphosphonic acid hydrochloride salt, particularly aminophosphonates, are explored for their inhibitory properties against enzymes and potential as anticancer agents. They influence physiological and pathological processes and have applications ranging from agrochemistry to medicine (Mucha, Kafarski, & Berlicki, 2011).

Synthesis of α-Amino Phosphonic Acids

  • It is involved in the synthesis of α-amino phosphonic acids, a crucial class of compounds in medicine and crop protection due to their unique biological activities. The stereoisomers of these compounds are significant, and the salt aids in their stereoselective transformation (Walęcka-Kurczyk et al., 2020).

Environmental Applications

  • The compound is used in the creation of polyzwitterionic resin for the simultaneous capture of toxic metal ions and organic contaminants. This showcases its utility in environmental remediation and pollution control (Saleh, Rachman, & Ali, 2017).

Adhesion Promotion

  • Aminopropylphosphonic acid, a related compound, serves as a bi-functional adhesion promoter between various substrates, demonstrating the potential of 12-Aminododecylphosphonic acid hydrochloride salt in enhancing the adhesion properties of materials (Wapner, Stratmann, & Grundmeier, 2008).

Safety and Hazards

The compound is considered hazardous and may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray . It should be stored in a well-ventilated place and kept tightly closed .

Future Directions

While specific future directions for this compound were not found in the search results, it is used in research and industrial settings due to its unique properties. Its role as a corrosion inhibitor and adhesion promoter has been studied , suggesting potential applications in materials science and engineering.

Properties

IUPAC Name

12-phosphonododecylazanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H28NO3P.ClH/c13-11-9-7-5-3-1-2-4-6-8-10-12-17(14,15)16;/h1-13H2,(H2,14,15,16);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCIHZAPKEFUYRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCCP(=O)(O)O)CCCCC[NH3+].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H29ClNO3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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